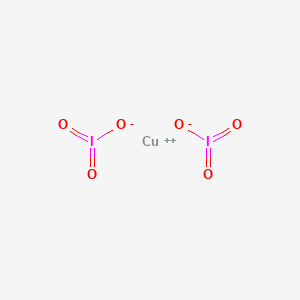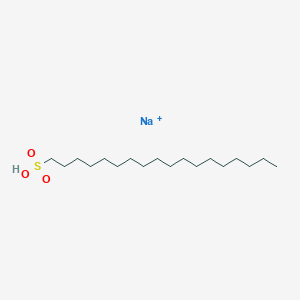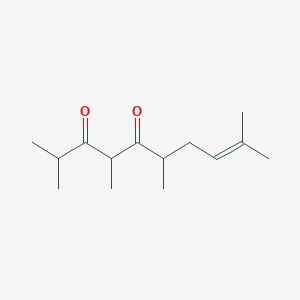
Copper iodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper iodate is an inorganic compound with the chemical formula Cu(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its oxidizing properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .
Mode of Action
The mode of action of this compound is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
This compound affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .
Pharmacokinetics
It’s known that this compound forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .
Result of Action
The result of this compound’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper iodate can be synthesized through the reaction of copper sulfate with potassium iodate in an aqueous solution. The reaction can be represented as follows: [ \text{CuSO}_4 + 2 \text{KIO}_3 \rightarrow \text{Cu(IO}_3\text{)}_2 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting copper(II) sulfate with sodium iodate. The reaction is carried out in an aqueous medium, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
-
Oxidation: this compound can undergo decomposition upon heating, releasing oxygen and forming copper(II) oxide and iodine. [ 2 \text{Cu(IO}_3\text{)}_2 \rightarrow 2 \text{CuO} + 4 \text{I}_2 + 5 \text{O}_2 ]
-
Reduction: this compound can be reduced by reducing agents such as hydrogen sulfide, forming copper iodide and elemental sulfur. [ \text{Cu(IO}_3\text{)}_2 + 3 \text{H}_2\text{S} \rightarrow \text{CuI} + 3 \text{S} + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: High temperatures are typically required for the decomposition of this compound.
Reduction: Reducing agents like hydrogen sulfide are used under controlled conditions to achieve the reduction of this compound.
Major Products Formed:
Oxidation: Copper(II) oxide, iodine, and oxygen.
Reduction: Copper iodide, sulfur, and water.
Scientific Research Applications
Copper iodate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: this compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in antimicrobial treatments.
Industry: It is used in the manufacturing of certain types of explosives and pyrotechnics due to its oxidizing properties.
Comparison with Similar Compounds
- Copper(II) sulfate (CuSO₄)
- Potassium iodate (KIO₃)
- Copper(II) oxide (CuO)
Properties
CAS No. |
13454-89-2 |
|---|---|
Molecular Formula |
CuHIO3 |
Molecular Weight |
239.46 g/mol |
IUPAC Name |
copper;iodic acid |
InChI |
InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |
InChI Key |
UVQCUIYQFLUFSO-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |
Canonical SMILES |
OI(=O)=O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)






![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

